molecular formula C16H23N3O4 B2984546 Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234992-51-8

Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2984546
CAS No.: 1234992-51-8
M. Wt: 321.377
InChI Key: SUSCASDRSHLYOV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a urea group, and a methoxyphenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with an appropriate carbonyl compound to form the piperidine-1-carboxylate derivative. Subsequently, the urea group is introduced through a reaction with an isocyanate derivative of 3-methoxyphenyl.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The piperidine ring can be oxidized to form piperidine-1-carboxylate derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Piperidine-1-carboxylate derivatives.

  • Reduction: Reduced carbonyl derivatives.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for potential therapeutic applications. It may serve as a precursor for drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the methoxyphenyl moiety can engage in π-π interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(4-methoxyphenyl)propionate: This compound shares the methoxyphenyl group but lacks the piperidine and urea functionalities.

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar to the target compound but with a hydroxyl group instead of the urea group.

Uniqueness: Methyl 4-((3-(3-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate stands out due to its combination of piperidine, urea, and methoxyphenyl groups, which confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[[(3-methoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-14-5-3-4-13(10-14)18-15(20)17-11-12-6-8-19(9-7-12)16(21)23-2/h3-5,10,12H,6-9,11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCASDRSHLYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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